molecular formula C14H22ClN3O B12225961 5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine

5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12225961
M. Wt: 283.80 g/mol
InChI Key: SRSSVJOCUHWYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine typically involves the reaction of 2-chloropyrimidine with a piperidine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H22ClN3O

Molecular Weight

283.80 g/mol

IUPAC Name

5-chloro-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C14H22ClN3O/c1-11(2)3-6-18-7-4-13(5-8-18)19-14-16-9-12(15)10-17-14/h9-11,13H,3-8H2,1-2H3

InChI Key

SRSSVJOCUHWYEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCC(CC1)OC2=NC=C(C=N2)Cl

Origin of Product

United States

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